molecular formula C15H17BrFN3O3S2 B12212455 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12212455
M. Wt: 450.4 g/mol
InChI Key: XEFXKVGPWXXDIZ-UHFFFAOYSA-N
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Description

2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps, including the formation of the thieno[3,4-d]imidazole core and subsequent functionalization. Common reagents used in the synthesis include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques can further streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]imidazole derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets 2-{[1-(4-bromo-2-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17BrFN3O3S2

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C15H17BrFN3O3S2/c1-19(2)14(21)6-24-15-18-11-7-25(22,23)8-13(11)20(15)12-4-3-9(16)5-10(12)17/h3-5,11,13H,6-8H2,1-2H3

InChI Key

XEFXKVGPWXXDIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)Br)F

Origin of Product

United States

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